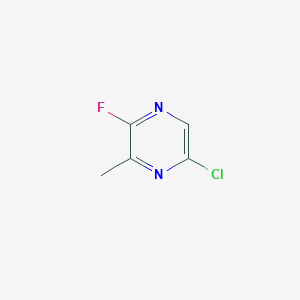

5-Chloro-2-fluoro-3-methylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClFN2 |

|---|---|

Molecular Weight |

146.55 g/mol |

IUPAC Name |

5-chloro-2-fluoro-3-methylpyrazine |

InChI |

InChI=1S/C5H4ClFN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |

InChI Key |

BDQXOXPUPYGUDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Chloro 2 Fluoro 3 Methylpyrazine

Retrosynthetic Analysis and Precursor Identification for Substituted Pyrazines

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. advancechemjournal.com For substituted pyrazines, this analysis typically involves two primary disconnection approaches: severing the bonds forming the pyrazine (B50134) ring itself or cleaving the bonds connecting the substituents to the aromatic core.

A common retrosynthetic pathway for pyrazines begins with the disconnection of the C-N bonds, leading back to α-dicarbonyl compounds and 1,2-diamines as key precursors. researchgate.net For instance, the condensation of an α-diketone with a 1,2-diaminoalkane is a classic method for forming the pyrazine ring. youtube.com Alternatively, the self-condensation of α-aminoketones, often formed in situ, can also lead to dihydropyrazine (B8608421) intermediates that are subsequently oxidized to the aromatic pyrazine. youtube.com

Another retrosynthetic strategy involves the disconnection of the substituents from the pyrazine ring. For 5-Chloro-2-fluoro-3-methylpyrazine, this would involve separate disconnections for the chloro, fluoro, and methyl groups. This approach suggests a pre-formed pyrazine core that undergoes sequential or regioselective functionalization. Identifying suitable precursors for this method requires a deep understanding of the directing effects of the existing substituents on the pyrazinering.

Classical Synthetic Approaches to Pyrazine Ring Systems

The construction of the pyrazine core is a well-established field with several classical methodologies. These can be broadly categorized into ring formation methodologies and the functionalization of pre-existing pyrazine rings.

Ring Formation Methodologies

The synthesis of the pyrazine ring often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. google.comyoutube.com This versatile method allows for the introduction of various substituents on the pyrazine ring by selecting appropriately substituted precursors. For example, the reaction of a substituted glyoxal (B1671930) with a substituted ethylenediamine (B42938) can yield a specifically substituted pyrazine.

Another significant approach is the self-condensation of α-aminoketones. youtube.com These precursors can be generated in situ from α-haloketones and ammonia (B1221849) or through the reduction of α-azido or α-nitro ketones. The resulting α-aminoketones then dimerize to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. youtube.com

A variety of other methods have also been developed, including the reaction of N-allyl malonamides followed by cyclization and the use of α-hydroxy ketones with a nitrogen source. google.comrsc.org These methods offer alternative routes to substituted pyrazines with different functional group tolerances.

Functionalization of Pre-formed Pyrazine Cores

Once the pyrazine ring is formed, further modifications can be made by introducing or altering substituents. This approach is particularly useful for synthesizing highly substituted or complex pyrazines. rsc.org Common functionalization reactions include halogenation, nitration, sulfonation, and alkylation. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents on the pyrazine ring. For instance, electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can direct nucleophilic substitution.

Direct Synthesis and Functionalization of this compound

The direct synthesis of this compound involves the strategic introduction of the chloro, fluoro, and methyl groups onto a pyrazine precursor. This requires careful consideration of the order of reactions and the regioselectivity of each step.

Regioselective Halogenation Pathways

The introduction of halogen atoms onto the pyrazine ring is a crucial step in the synthesis of many important compounds. Regioselective halogenation can be achieved through various methods, including electrophilic and nucleophilic substitution reactions. nih.govnih.govresearchgate.net

For the synthesis of this compound, a potential pathway could involve the initial chlorination of a 2-fluoro-3-methylpyrazine (B2504394) precursor. The position of chlorination would be directed by the existing fluoro and methyl groups. Alternatively, a pre-existing dichlorinated pyrazine could undergo a selective fluorine substitution. The use of specific halogenating agents and reaction conditions is critical to control the regioselectivity of these reactions. nih.govnih.govresearchgate.net For example, direct C-H halogenation using N-halosuccinimides (NXS) has been shown to be an effective method for the halogenation of pyrazole (B372694) derivatives, a related class of heterocycles. beilstein-archives.org

Methylation and Alkylation Procedures

The introduction of a methyl group onto the pyrazine ring can be accomplished through several methods. One common approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, in the presence of a suitable catalyst. rsc.org Another method is radical methylation, which can be initiated by various radical initiators.

For this compound, the methylation step could be performed on a 5-chloro-2-fluoropyrazine precursor. The regioselectivity of the methylation would be influenced by the electronic effects of the chloro and fluoro substituents. Palladium-catalyzed C-H methylation using reagents like trimethylboroxine (B150302) has been reported for the methylation of pyridyl arenes and could potentially be adapted for pyrazine systems. rsc.org Additionally, methylation of pyridines has been achieved using methanol (B129727) or formaldehyde (B43269) in the presence of a transition metal catalyst. rsc.orggoogle.com

Optimization of Reaction Parameters and Yield Enhancement in Pyrazine Synthesis

A key strategy in the synthesis of dichloropyrazines is the use of the final product itself as the reaction solvent. google.com This approach offers the economic advantage of eliminating the need for external solvents and prevents the formation of byproducts that could arise from interactions with the solvent. google.com The reaction is typically carried out by bubbling gaseous chlorine through a solution of monochloropyrazine in 2,6-dichloropyrazine (B21018) in the presence of a moderate amount of water at temperatures ranging from 60 to 130°C. google.com

The optimization of this process involves careful control over several parameters, as detailed in the table below, which summarizes the conditions for the chlorination of monochloropyrazine.

Table 1: Optimization of Reaction Parameters for the Synthesis of 2,6-Dichloropyrazine

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Solvent | 2,6-Dichloropyrazine | Minimizes byproducts, economic advantage | google.com |

| Temperature | 70-75°C | Maintains mixture fluidity, ensures reaction completion | google.com |

| Reactant Ratio | 50 parts monochloropyrazine to 50 parts 2,6-dichloropyrazine | Facilitates the reaction without additional solvents | google.com |

| Catalyst | Water (moderate amount) | Promotes the chlorination reaction | google.com |

| pH Adjustment | 4-5 (with ammonia or sodium hydroxide (B78521) solution) | Facilitates product precipitation and recovery | google.com |

| Reaction Time | ~3-6 hours | Ensures complete conversion of monochloropyrazine | google.com |

This interactive table is based on data from a patent for the synthesis of 2,6-Dichloropyrazine and serves as a model for optimizing similar halogenation reactions. google.com

For the synthesis of a molecule like this compound, a potential strategy would involve the initial synthesis of a substituted pyrazine precursor, such as 2-fluoro-3-methylpyrazine or 5-chloro-3-methylpyrazine, followed by a subsequent halogenation step. The optimization of this final halogenation would likely involve similar principles to those outlined above. For example, controlling the temperature would be critical to prevent over-halogenation or side reactions. The choice of halogenating agent (e.g., gaseous chlorine for chlorination, or a fluorinating agent like Selectfluor for fluorination) and the catalyst would also be paramount.

Furthermore, since electrophilic halogenation of the electron-deficient pyrazine nucleus can be challenging, alternative methods such as directed ortho-metalation have been explored for the synthesis of highly functionalized pyrazines. acs.org This strategy utilizes directing groups to achieve regioselective halogenation, which could be a valuable technique for introducing the second halogen atom at a specific position on the pyrazine ring. acs.org

Sustainable and Green Chemistry Principles in Halogenated Pyrazine Synthesis

The increasing focus on environmental sustainability has driven the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including halogenated pyrazines. nih.govresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key aspects of green chemistry is the use of environmentally benign solvents or solvent-free reaction conditions. researchgate.net As mentioned in the previous section, using the product itself as a solvent is one such strategy. google.com Other green solvents that are being explored for heterocyclic synthesis include water, ionic liquids, and deep eutectic solvents.

Microwave-assisted synthesis is another prominent green chemistry technique that has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov Microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For the synthesis of halogenated pyrazines, microwave-assisted halogenation could offer a more efficient and environmentally friendly alternative to traditional methods.

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and waste generation. In the context of pyrazine synthesis, various catalytic systems have been developed. For instance, manganese pincer complexes have been used to catalyze the dehydrogenative coupling of 2-aminoalcohols to form symmetrical 2,5-dialkyl-substituted pyrazines, producing only hydrogen gas and water as byproducts. acs.org While this specific method may not be directly applicable to the synthesis of this compound, it highlights the potential of developing catalytic routes that are both atom-economical and environmentally benign. acs.org

The principles of green chemistry can be systematically applied to the synthesis of halogenated pyrazines as summarized in the table below.

Table 2: Application of Green Chemistry Principles in Halogenated Pyrazine Synthesis

| Green Chemistry Principle | Application in Halogenated Pyrazine Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | One-pot synthesis, high-yield reactions | Reduced byproducts and purification steps |

| Atom Economy | Catalytic reactions, addition reactions | Maximized incorporation of starting materials into the final product |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents | Improved safety and reduced environmental impact |

| Safer Solvents and Auxiliaries | Water, ionic liquids, or solvent-free conditions | Reduced volatile organic compound (VOC) emissions |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature | Lower energy consumption |

| Use of Catalysis | Development of selective and reusable catalysts | Milder reaction conditions, higher selectivity |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoro 3 Methylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyrazines. nih.gov In this mechanism, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the ring nitrogens and halogens) that stabilize the negatively charged intermediate. masterorganicchemistry.comnih.gov

Halogen Displacement and Exchange Reactions

In 5-Chloro-2-fluoro-3-methylpyrazine, both chlorine and fluorine can act as leaving groups in SNAr reactions. Halogen displacement reactions occur when a nucleophile replaces one of the halogen atoms. rsc.orgsavemyexams.com The relative reactivity of the C-F versus the C-Cl bond is a critical consideration.

The rate-determining step in SNAr is typically the initial nucleophilic attack. youtube.com Fluorine's high electronegativity makes the carbon to which it is attached (C-2) highly electrophilic and susceptible to attack. youtube.com Conversely, the chloride ion is generally a better leaving group than the fluoride (B91410) ion in the subsequent elimination step. This dual influence means that the reaction's outcome can often be controlled by carefully selecting the reaction conditions. In many nucleophilic aromatic substitutions on polyfluoroarenes, the highly electronegative fluorine atom activates the ring for substitution, and a fluoride anion is eliminated. mdpi.com

Regioselectivity in SNAr Transformations

Regioselectivity in the SNAr reactions of this compound determines whether the nucleophile will replace the fluorine at the C-2 position or the chlorine at the C-5 position. This selectivity is governed by a combination of electronic and steric factors.

Electronic Effects : The two nitrogen atoms in the pyrazine (B50134) ring are powerfully electron-withdrawing, reducing electron density at the ortho and para positions. The fluorine atom is at C-2 (ortho to one nitrogen and meta to the other), while the chlorine atom is at C-5 (para to one nitrogen and meta to the other). Both positions are electronically activated. Studies on 2-substituted 3,5-dichloropyrazines have shown that electron-donating groups (EDGs) tend to direct nucleophilic attack to the 5-position (para to the nitrogen), whereas electron-withdrawing groups (EWGs) also favor attack at the 5-position. researchgate.net The methyl group at C-3 in this compound is a weak EDG.

Leaving Group Ability vs. Activation : While fluorine is a poorer leaving group than chlorine, its strong electron-withdrawing nature makes the C-2 position highly electrophilic. youtube.com Computational studies on similar heterocyclic systems often show that the LUMO (Lowest Unoccupied Molecular Orbital) has a large coefficient on the carbon atom attached to fluorine, predicting it as the site of attack. wuxiapptec.com

Steric Hindrance : The methyl group at C-3 may provide some steric hindrance to an incoming nucleophile targeting the adjacent C-2 position, potentially favoring attack at the less hindered C-5 position.

The precise outcome often depends on the nature of the nucleophile and the reaction conditions. However, the strong activation provided by the para-nitrogen to the C-5 position often makes it a favorable site for substitution. researchgate.net

| Position | Substituent | Electronic Influence on SNAr | Positional Activation by Ring Nitrogens |

|---|---|---|---|

| C-2 | Fluorine (-F) | Strongly activating due to high electronegativity, increasing the electrophilicity of C-2. | Ortho to N-1, Meta to N-4 |

| C-3 | Methyl (-CH3) | Weakly electron-donating, may slightly deactivate adjacent positions. | Meta to N-1, Ortho to N-4 |

| C-5 | Chlorine (-Cl) | Activating due to electronegativity (less than F); better leaving group than F. | Meta to N-1, Para to N-4 |

Mechanistic Insights into Concerted versus Stepwise SNAr Pathways

The mechanism of SNAr reactions is typically depicted as a two-step process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov However, a growing body of evidence from experimental and computational studies suggests that some SNAr reactions may proceed through a single-step, concerted mechanism (cSNAr). nih.govstrath.ac.uk

In a stepwise mechanism , the nucleophile adds to the aromatic ring to form the stable Meisenheimer intermediate, followed by the departure of the leaving group in a separate step. This pathway is generally favored in highly activated aromatic systems where the intermediate is significantly stabilized. strath.ac.uk

In a concerted mechanism , the bond formation with the nucleophile and the bond cleavage of the leaving group occur simultaneously through a single transition state. strath.ac.uk Concerted mechanisms are more likely in less electron-rich aromatic systems or with specific combinations of nucleophiles and leaving groups. strath.ac.uk Computational studies on halogen exchange reactions have shown that while some systems form intermediates, others proceed via a single Meisenheimer-like transition state, indicating a concerted process. nih.gov For a substrate like this compound, the specific pathway could depend on which halogen is being displaced and the reaction conditions, with the possibility of either mechanism being operative.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to chloropyrazines. clockss.org These reactions typically involve the selective reaction at one of the C-X bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoborane (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For this compound, the selectivity of the Suzuki coupling is determined by the oxidative addition step. The reactivity of halogens in this step generally follows the order: I > Br > Cl >> F. libretexts.org Consequently, the palladium catalyst will selectively insert into the C-Cl bond at the 5-position, leaving the more inert C-F bond at the 2-position untouched. This allows for the regioselective introduction of aryl, heteroaryl, or alkyl groups at the C-5 position.

| Organoborane Reagent | Expected Product | Reaction Conditions |

|---|---|---|

| Phenylboronic acid | 2-Fluoro-3-methyl-5-phenylpyrazine | Pd(0) catalyst, base (e.g., Na2CO3) |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-2-fluoro-3-methylpyrazine | Pd(0) catalyst, base |

| Cyclopropylboronic acid | 5-Cyclopropyl-2-fluoro-3-methylpyrazine | Pd(0) catalyst, base |

Sonogashira Coupling

The Sonogashira coupling is another palladium-catalyzed reaction that forms a C-C bond, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org

Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on this compound is dictated by the relative reactivity of the C-X bonds towards oxidative addition. The reaction is expected to proceed selectively at the more reactive C-Cl bond. baranlab.org This provides a reliable method for synthesizing 5-alkynyl-2-fluoro-3-methylpyrazines, which are versatile intermediates for further chemical transformations. capes.gov.brnih.gov

| Terminal Alkyne | Expected Product | Reaction Conditions |

|---|---|---|

| Phenylacetylene | 2-Fluoro-3-methyl-5-(phenylethynyl)pyrazine | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et3N) |

| Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)-2-fluoro-3-methylpyrazine | Pd catalyst, Cu(I) co-catalyst, base |

| Propyne | 2-Fluoro-3-methyl-5-(prop-1-yn-1-yl)pyrazine | Pd catalyst, Cu(I) co-catalyst, base |

Other Coupling Reactions (e.g., Heck, Stille, Buchwald-Hartwig)

While specific examples of Heck, Stille, and Buchwald-Hartwig reactions for this compound are not extensively documented in publicly available literature, the reactivity of this substrate can be inferred from the well-established principles of these palladium-catalyzed cross-coupling reactions and studies on analogous halogenated heterocycles. researchgate.netwikipedia.orgwikipedia.org The presence of two halogen atoms, chlorine and fluorine, at positions 5 and 2 respectively, offers potential sites for these transformations. Generally, the reactivity of aryl halides in these coupling reactions follows the order I > Br > Cl > F for the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org In the case of this compound, the carbon-chlorine bond is the more likely site for this reaction compared to the stronger carbon-fluorine bond. Research on other chloro-substituted pyrazines and pyridines has demonstrated successful Buchwald-Hartwig aminations. For instance, the amination of 2-chloro-5-trifluoromethoxypyrazine has been reported, highlighting the feasibility of C-Cl bond activation in such systems. researchgate.net Similarly, studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown selective amination at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact, which further supports the expected selectivity in the target molecule. researchgate.net

A representative Buchwald-Hartwig amination reaction is depicted below:

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Amine (R-NH2) | Pd(dba)2 / Xantphos | NaOtBu | Toluene | 5-Amino-2-fluoro-3-methylpyrazine derivative |

Heck Reaction:

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.govorganic-chemistry.org For this compound, a Heck reaction would be anticipated to occur at the C-Cl bond. The reaction typically requires a palladium catalyst and a base. nih.gov The electron-withdrawing nature of the pyrazine ring and the fluorine atom can influence the reactivity of the C-Cl bond and the subsequent steps of the catalytic cycle.

A general scheme for a potential Heck reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Alkene (R'-CH=CH2) | Pd(OAc)2 / PPh3 | Et3N | DMF | 5-Alkenyl-2-fluoro-3-methylpyrazine derivative |

Stille Reaction:

The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. wikipedia.orgresearchgate.net Similar to the other coupling reactions, the C-Cl bond of this compound would be the expected reactive site. The versatility of the Stille reaction allows for the introduction of a wide range of organic groups, depending on the organostannane used.

A plausible Stille coupling reaction is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Organostannane (R''-Sn(n-Bu)3) | Pd(PPh3)4 | Toluene | 5-Substituted-2-fluoro-3-methylpyrazine derivative |

Electrophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. Furthermore, the chloro and fluoro substituents at positions 5 and 2 are also deactivating due to their inductive electron-withdrawing effects.

However, the methyl group at position 3 is an electron-donating group and can activate the ring towards electrophilic attack to a certain extent. The directing effect of the substituents would need to be considered. The methyl group is ortho, para-directing. In this molecule, the positions ortho (position 2) and para (position 6) to the methyl group are of interest. Position 2 is already substituted with a fluorine atom. Therefore, any potential electrophilic substitution would most likely be directed to position 6, which is ortho to the methyl group and meta to both the chloro and fluoro substituents. Despite the activating effect of the methyl group, harsh reaction conditions would likely be required for an electrophilic substitution to occur, and the yields may be low.

Other Derivatization and Functional Group Interconversion Reactions

Beyond coupling reactions, the halogen substituents on this compound are key sites for other derivatizations, particularly nucleophilic aromatic substitution (SNAr).

The pyrazine ring's electron-deficient nature, further enhanced by the electron-withdrawing chloro and fluoro groups, makes it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org In SNAr reactions of haloaromatics, the rate-determining step is typically the formation of a stabilized anionic intermediate (a Meisenheimer complex). libretexts.org The reactivity of the leaving group often follows the order F > Cl > Br > I, which is the reverse of the trend seen in palladium-catalyzed coupling reactions. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate.

Therefore, in this compound, the fluorine atom at position 2 is the more probable site for nucleophilic aromatic substitution compared to the chlorine atom at position 5. A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the fluoride.

A representative SNAr reaction is shown below:

| Reactant | Nucleophile | Solvent | Product |

| This compound | Sodium methoxide (B1231860) (NaOCH3) | Methanol (B129727) | 5-Chloro-2-methoxy-3-methylpyrazine |

| This compound | Ammonia (B1221849) (NH3) | DMSO | 5-Chloro-3-methylpyrazin-2-amine |

These reactions provide a valuable route for the synthesis of various functionalized pyrazine derivatives, which can serve as intermediates in the development of new pharmaceutical and agrochemical compounds.

Advanced Spectroscopic and Crystallographic Elucidation for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 5-Chloro-2-fluoro-3-methylpyrazine, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methyl group (-CH₃) protons would appear as a singlet, likely in the δ 2.0-3.0 ppm range. The single aromatic proton on the pyrazine (B50134) ring would also produce a singlet, shifted further downfield due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents. Its chemical shift would be highly sensitive to the electronic effects of the adjacent chloro and fluoro groups.

¹³C NMR: The ¹³C NMR spectrum would display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (H, Cl, F, N). The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹JC-F), resulting in a doublet. The carbon attached to chlorine would also have a distinct chemical shift.

¹⁹F NMR: This technique is highly specific for the fluorine atom. A single resonance would be expected for the fluorine atom at the C-2 position. The chemical shift and coupling to the adjacent aromatic proton and carbon atoms would provide valuable information about the electronic environment of the pyrazine ring.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the pyrazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are estimated values. Actual experimental data is not available.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| -CH₃ | ~2.5 | ~20 | Singlet (¹H), Quartet (¹³C) |

| C2-F | - | ~155 (d, ¹JC-F ≈ 250 Hz) | Doublet |

| C3-CH₃ | - | ~140 | Singlet |

| C5-Cl | - | ~150 | Singlet |

| C6-H | ~8.2 | ~135 | Singlet (¹H), Doublet (¹³C) |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Peak: For this compound (C₅H₄ClFN₂), the high-resolution mass spectrum would confirm the exact mass. A characteristic isotopic pattern for the molecular ion peak [M]⁺ would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This would result in two peaks, [M]⁺ and [M+2]⁺, with a 3:1 intensity ratio, which is a clear indicator of a single chlorine atom in the molecule.

Fragmentation Pathways: Under electron ionization (EI), the molecule would fragment in a predictable manner. Likely fragmentation pathways would include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a chlorine atom (•Cl) to form an [M-35]⁺ or [M-37]⁺ ion. Subsequent loss of HCN or N₂ from the pyrazine ring are also common fragmentation patterns for such heterocyclic systems. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching of the methyl group (~2900-3000 cm⁻¹) and the aromatic C-H stretching (~3050-3150 cm⁻¹). The C=N and C=C stretching vibrations of the pyrazine ring would appear in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations would be found in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Vibrations of the pyrazine ring, particularly the symmetric "breathing" modes, are often strong in the Raman spectrum whereas they may be weak in the IR. The combination of both IR and Raman data allows for a more complete assignment of the molecule's vibrational modes.

Table 2: Expected Vibrational Frequencies for this compound (Illustrative) Note: Based on typical values for substituted pyrazines. Actual experimental data is not available.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2900 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-Cl Stretch | 600 - 800 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyrazines typically exhibit two types of transitions: π → π* and n → π*.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often below 250 nm. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π Transitions:* These transitions involve promoting a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These are lower in energy and result in weaker absorption bands at longer wavelengths, typically in the 260-330 nm range for pyrazine and its derivatives. The positions of these bands are sensitive to the substituents on the ring and the polarity of the solvent.

For this compound, one would expect to observe a weak n → π* transition around 270-300 nm and stronger π → π* transitions at shorter wavelengths.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise measurements of:

Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-N, C-H, C-Cl, C-F) and the angles between them would be determined with high precision.

Molecular Geometry: It would confirm the planarity of the pyrazine ring and the positions of the substituents.

Intermolecular Interactions: The analysis of the crystal packing would reveal how the molecules interact with each other in the solid state, identifying any potential hydrogen bonds, halogen bonds, or π-π stacking interactions that influence the crystal lattice.

Integration of Experimental and Computational Spectroscopic Data

In modern chemical analysis, experimental data is often complemented by computational chemistry. Techniques like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of a molecule.

For this compound, DFT calculations could be used to:

Optimize the Molecular Geometry: Predict bond lengths and angles in the gas phase.

Predict NMR Spectra: Calculate the theoretical ¹H and ¹³C chemical shifts, which can be compared with experimental data to aid in assignments.

Simulate Vibrational Spectra: Calculate the theoretical IR and Raman frequencies and intensities. Comparing these with experimental spectra helps in the accurate assignment of vibrational modes.

Analyze Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the energies and intensities of electronic transitions, aiding the interpretation of UV-Vis spectra.

The integration of these computational predictions with unavailable experimental data would provide a robust and comprehensive characterization of this compound.

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Fluoro 3 Methylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-2-fluoro-3-methylpyrazine, DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that characterizes the molecule's chemical stability and reactivity.

For substituted pyrazines, the distribution of HOMO and LUMO is heavily influenced by the nature and position of the substituents. In this compound, the electron-withdrawing chloro and fluoro groups are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have the opposite effect. The HOMO-LUMO gap for substituted pyrazines and related nitrogen heterocycles is typically in the range of 3 to 5 eV. researchgate.netnih.govrsc.org A smaller HOMO-LUMO gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for an Analogous Substituted Pyrazine (B50134)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The values in this table are representative and based on DFT calculations of structurally similar substituted pyrazines.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions with a high electron density and susceptibility to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The electron-withdrawing halogen atoms would create regions of positive potential, making the adjacent carbon atoms potential sites for nucleophilic attack. The methyl group, being electron-donating, would slightly increase the electron density in its vicinity. Studies on substituted pyridines have shown that the electrostatic potential at the nitrogen atom is highly sensitive to the nature of the substituents. researchgate.netnih.gov

Prediction of Reaction Pathways and Transition States

DFT calculations are highly effective in modeling chemical reactions, allowing for the prediction of reaction pathways, transition states, and activation energies. For this compound, this can be applied to understand its synthesis and degradation mechanisms. For instance, the synthesis of functionalized pyrazines often involves nucleophilic substitution or cross-coupling reactions. acs.orgrsc.org

Computational studies can map out the potential energy surface of a reaction, identifying the most favorable pathway. The transition state, a high-energy intermediate structure, can be located, and its energy determines the activation barrier of the reaction. For example, in nucleophilic aromatic substitution reactions on halogenated pyrazines, DFT can be used to compare the reactivity of the chloro and fluoro substituents and predict the regioselectivity of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the environment, such as solvent effects.

For this compound, the primary conformational flexibility would involve the rotation of the methyl group. While the pyrazine ring is rigid, the orientation of the methyl group's hydrogen atoms can be explored through MD simulations. Studies on alkyl-substituted pyrazines have indicated that hydrogen bonding between the alkyl substituent's hydrogens and the adjacent nitrogen atom can influence the preferred conformation. dtic.mil

MD simulations are also crucial for understanding how solvents affect the structure and reactivity of the molecule. By simulating the molecule in a solvent box, one can observe the formation of solvation shells and specific interactions like hydrogen bonding. These simulations are particularly important for predicting properties in solution, which is often the relevant environment for chemical reactions and biological applications. nih.govnih.gov

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density, to characterize chemical bonding and atomic interactions. acs.orgresearchgate.netsciencesconf.orgresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent application of QCT.

Through QTAIM analysis of the electron density of this compound, one can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative information about the nature and strength of the bonds. For instance, the C-Cl, C-F, and C-N bonds will exhibit distinct topological properties. This analysis can also reveal non-covalent interactions, such as intramolecular hydrogen bonds, which may influence the molecule's conformation. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei in this compound. These predictions are highly valuable for the structural elucidation of newly synthesized compounds. The chemical shifts are sensitive to the electronic environment of the nuclei, and therefore, accurate calculations require appropriate levels of theory and basis sets. For related halogenated aromatic compounds, computational methods have been shown to provide reliable predictions of chemical shifts. modgraph.co.ukresearchgate.netspectrabase.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for an Analogous Halogenated Pyrazine

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.2 |

| C3 | 138.9 |

| C5 | 145.6 |

| C6 | 130.1 |

| C-CH₃ | 20.5 |

Note: The values in this table are representative and based on DFT calculations of structurally similar substituted pyrazines.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to assign the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. Studies on pyridine (B92270) and its derivatives have demonstrated the utility of DFT in assigning their vibrational spectra. acs.orgrsc.orgnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, arising from π→π* and n→π* transitions within the pyrazine ring. The positions of these absorptions will be influenced by the substituents. researchgate.netresearchgate.net

Computational Studies on Reaction Regioselectivity and Kinetics

Detailed computational investigations into the regioselectivity and kinetics of reactions involving this compound are not available in the reviewed scientific literature. Such studies would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction pathways of nucleophilic aromatic substitution (SNAr).

These computational models would be instrumental in:

Determining the preferred sites of nucleophilic attack.

Calculating the activation energies for the substitution of the chloro and fluoro groups.

Providing a theoretical basis for observed experimental outcomes.

Without specific research on this compound, it is not possible to present data tables or detailed findings on its reaction regioselectivity and kinetics.

Applications of 5 Chloro 2 Fluoro 3 Methylpyrazine in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The term "versatile building block" in organic synthesis refers to a molecule that can be readily modified through various chemical reactions to construct more complex molecular architectures. rsc.org While halogenated heterocycles are frequently employed in this capacity, there is no specific information in the searched literature detailing the use of 5-Chloro-2-fluoro-3-methylpyrazine as a versatile building block in complex organic synthesis. The reactivity of the chloro and fluoro substituents, along with the methyl group, would theoretically allow for a range of transformations, but specific examples have not been found.

Precursor for Novel Heterocyclic Architectures

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science. Starting materials that can be elaborated into novel heterocyclic systems are therefore highly valuable. Although the structure of This compound suggests it could serve as a precursor to more complex, fused, or substituted heterocyclic systems, there are no specific studies available that demonstrate its use in the synthesis of novel heterocyclic architectures.

Design and Synthesis of Ligands for Catalysis

Pyrazine (B50134) and pyridine (B92270) derivatives are known to act as ligands for transition metals, forming catalysts used in a variety of organic transformations. The nitrogen atoms in the pyrazine ring of This compound could potentially coordinate to a metal center. However, no literature has been found that describes the design, synthesis, or application of ligands for catalysis derived from this specific compound.

Exploration in Materials Science (e.g., Optoelectronic Materials, Polymers)

Heterocyclic compounds, particularly those with electron-withdrawing and electron-donating groups, are often investigated for their potential in materials science, for example, in the development of organic light-emitting diodes (OLEDs), solar cells, and specialty polymers. While the combination of halogen and methyl substituents on the pyrazine core of This compound might impart interesting electronic and physical properties, there is no available research that explores its use in the creation of optoelectronic materials or polymers.

Synthetic Utility in Developing Fine Chemicals and Agrochemical Intermediates

Halogenated pyridines and pyrazines are crucial intermediates in the synthesis of many fine chemicals and agrochemicals. For instance, chlorinated and fluorinated methylpyridines are precursors to a variety of pesticides. bldpharm.com However, the specific utility of This compound as an intermediate in the production of fine chemicals or agrochemicals is not documented in the available literature.

Future Research Trajectories and Emerging Trends in Pyrazine Chemistry

Development of Novel and Efficient Synthetic Routes for Substituted Pyrazines

The synthesis of polysubstituted pyrazines like 5-Chloro-2-fluoro-3-methylpyrazine presents a significant challenge due to the need for regioselective functionalization of the pyrazine (B50134) core. Traditional methods often suffer from harsh reaction conditions, low yields, and the formation of multiple isomers, necessitating tedious purification steps. nih.gov Future research is intensely focused on developing more efficient and selective synthetic strategies.

One promising avenue is the application of modern cross-coupling reactions. Transition metal-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, have become indispensable tools for the C-C and C-N bond formations on the pyrazine ring. nih.gov For a molecule like This compound , a potential synthetic approach could involve the sequential cross-coupling of a di- or tri-halopyrazine precursor. For instance, starting from a commercially available dichloropyrazine, one could envision a regioselective Suzuki coupling to introduce the methyl group, followed by a nucleophilic aromatic substitution to introduce the fluorine atom. The development of new ligands and catalytic systems that allow for milder reaction conditions and higher regioselectivity is a key area of ongoing research. researchgate.net

Another emerging trend is the use of acceptorless dehydrogenative coupling routes. These methods offer an atom-economical and environmentally benign alternative for the synthesis of substituted pyrazines, often generating only water and hydrogen gas as byproducts. acs.orgnih.gov While typically used for symmetrical pyrazines, advancements in catalyst design could enable the synthesis of unsymmetrical derivatives like the target compound.

Below is a table summarizing potential novel synthetic approaches for substituted pyrazines:

| Synthetic Approach | Description | Potential Application for this compound |

| Regioselective Cross-Coupling | Sequential Suzuki, Stille, or Buchwald-Hartwig reactions on a polyhalogenated pyrazine core. nih.gov | Introduction of the methyl group via Suzuki coupling, followed by fluorination. |

| Acceptorless Dehydrogenative Coupling | Catalytic dehydrogenation of amino alcohols to form pyrazines. acs.orgnih.gov | Future development of catalysts for unsymmetrical pyrazine synthesis. |

| C-H Activation | Direct functionalization of C-H bonds on the pyrazine ring. | A highly efficient method for introducing substituents, reducing pre-functionalization steps. |

| Flow Chemistry | Continuous synthesis in microreactors for improved control, safety, and scalability. nih.gov | Enables rapid optimization of reaction conditions for multi-step syntheses. |

Investigation of Unexplored Reaction Pathways and Catalytic Transformations

Beyond established synthetic methods, the exploration of novel reaction pathways is crucial for accessing new chemical space and developing more efficient synthetic routes. For This compound , this could involve investigating the reactivity of the individual substituents to enable further diversification.

For example, the chlorine and fluorine atoms on the pyrazine ring exhibit different reactivities towards nucleophilic substitution, which could be exploited for selective late-stage functionalization. The development of novel catalytic systems that can selectively activate one halogen over the other would be a significant advancement. imist.ma

Furthermore, the exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation, holds great promise for the efficient construction of complex pyrazine derivatives. researchgate.net A hypothetical domino reaction for the synthesis of This compound could involve the condensation of a suitably substituted 1,2-dicarbonyl compound with an aminonitrile, followed by in-situ cyclization and aromatization.

Advanced in silico Modeling for Predictive Synthesis and Property Design

The use of computational tools is becoming increasingly integral to modern chemical research. In silico modeling can be a powerful tool in the design of synthetic routes and the prediction of the physicochemical and biological properties of molecules like This compound . nih.gov

By employing quantum mechanical calculations, it is possible to predict the reactivity of different positions on the pyrazine ring, guiding the choice of reagents and reaction conditions for selective functionalization. researchgate.net Molecular docking simulations can be used to predict the binding affinity of the target molecule to specific biological targets, which is particularly relevant in drug discovery. nih.govjohnshopkins.edu

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can also be predicted using in silico models, helping to identify potential liabilities early in the drug development process. johnshopkins.edutcmsp-e.com

| Modeling Technique | Application in Pyrazine Chemistry | Relevance for this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. researchgate.net | Guiding regioselective synthesis and understanding substituent effects. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govjohnshopkins.edu | Identifying potential biological activities. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity based on chemical structure. tcmsp-e.com | Prioritizing synthetic targets with desired activities. |

| ADME Prediction | Forecasting pharmacokinetic properties. johnshopkins.edutcmsp-e.com | Assessing drug-likeness and potential for in vivo efficacy. |

Integration with Automation and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the process of chemical discovery and optimization. youtube.comacs.org For the development of a synthetic route to This compound , HTE platforms can be used to rapidly screen a large number of reaction conditions, including catalysts, ligands, solvents, and temperatures. acs.org

This approach not only accelerates the optimization process but also allows for the discovery of novel and unexpected reaction conditions that might be missed in a traditional, one-at-a-time approach. youtube.com Automated synthesis platforms can then be used to prepare a library of derivatives based on the This compound scaffold for biological screening.

Sustainable and Biocatalytic Approaches to Pyrazine Functionalization

The principles of green chemistry are increasingly influencing the design of synthetic processes. The development of sustainable and biocatalytic methods for pyrazine synthesis and functionalization is a major area of current research. elsevierpure.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov For instance, transaminases can be used for the synthesis of pyrazines from α-diketones. nih.gov Lipases have been employed for the enzymatic synthesis of pyrazinamide (B1679903) derivatives. nih.gov

A recent study has demonstrated a novel biocatalytic methodology for synthesizing asymmetric trisubstituted pyrazines using L-threonine dehydrogenase. researchgate.netsciety.org This approach, which utilizes a renewable starting material and operates under environmentally benign conditions, represents a significant step towards the sustainable production of complex pyrazines. The application of such biocatalytic methods to the synthesis of This compound would be a highly desirable goal for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.